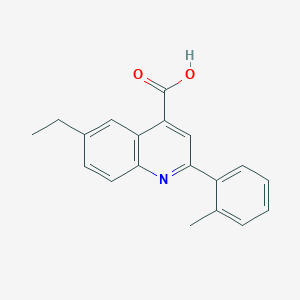

6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Description

6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, an ethyl substituent at position 6, and a 2-methylphenyl group at position 2 of the quinoline core. This compound belongs to a broader class of quinoline-4-carboxylic acids, which are studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

6-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-8-9-17-15(10-13)16(19(21)22)11-18(20-17)14-7-5-4-6-12(14)2/h4-11H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKPCYRUPBJHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-methylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction typically requires a catalyst such as molecular iodine or montmorillonite K-10, and can be carried out under solvent-free conditions or in ethanol .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of recyclable catalysts like nano ZnO and ionic liquids have been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

The compound is recognized for its antimalarial properties. It has been investigated as a precursor in the synthesis of quinoline derivatives that demonstrate activity against Plasmodium falciparum, the causative agent of malaria. Research has shown that derivatives of quinoline-4-carboxylic acids can exhibit moderate potency against this parasite, with some optimized compounds achieving low nanomolar efficacy in vitro .

Antibacterial Properties

6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid has been evaluated for its antibacterial activities. Studies indicate that it can inhibit various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antibacterial agents .

Biological Studies

Mechanisms of Action

The mechanism of action involves the compound's ability to inhibit specific enzymes and interact with cellular receptors. This interaction can modulate signal transduction pathways, which may lead to altered cellular functions. For instance, quinoline derivatives have been shown to inhibit translation elongation factors in malaria parasites, providing a novel mechanism for antimalarial action .

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties. It has been tested using the DPPH assay, showing significant inhibition percentages compared to other compounds in its class. This suggests potential applications in preventing oxidative stress-related diseases .

Material Science

The compound is also being explored for its applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for various applications in electronics and optoelectronics.

Case Study 1: Antimalarial Development

A study focused on optimizing quinoline derivatives led to the identification of compounds with excellent oral efficacy against malaria in mouse models. The research highlighted how structural modifications could enhance potency and pharmacokinetic profiles, paving the way for new treatments .

Case Study 2: Antioxidant Evaluation

In an investigation of antioxidant activities, the compound was found to have a higher inhibition percentage than its precursor isatin at comparable concentrations. This study emphasizes the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

*Calculated based on formula C19H17NO2.

- Electronic Effects : Electron-donating groups (e.g., methyl) may enhance stability, whereas electron-withdrawing substituents (e.g., nitro) could increase reactivity .

Biological Activity

6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and comparative studies with related compounds.

Overview

This compound belongs to the quinoline family, which is known for a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and antioxidant properties. The unique structure of this compound enhances its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as topoisomerases, which are crucial for DNA replication and transcription.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antibacterial activity. A study compared its effectiveness against several bacterial strains using the agar diffusion method. The results indicated that this compound outperformed some standard antibiotics in inhibiting the growth of certain Gram-positive bacteria.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 64 | Ampicillin (32) |

| Escherichia coli | 128 | Gentamicin (64) |

| Bacillus subtilis | >256 | Ampicillin (32) |

| Pseudomonas aeruginosa | >256 | Gentamicin (64) |

This table highlights the minimum inhibitory concentrations (MICs) of this compound compared to standard antibiotics against various bacterial strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Further research is required to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | Methyl group instead of ethyl at position 6 | Moderate antibacterial activity |

| 2-Phenylquinoline-4-carboxylic acid | Lacks ethyl and methyl substituents | Limited biological activity |

The presence of both ethyl and methyl groups in this compound significantly enhances its lipophilicity and biological reactivity compared to its analogs.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the efficacy of several quinoline derivatives, including this compound against MRSA. The study found that this compound exhibited superior activity compared to other derivatives tested.

- Antioxidant Activity Assessment : Antioxidant assays using DPPH indicated that this compound possesses notable free radical scavenging ability, suggesting potential therapeutic applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via acid chloride intermediates. For example, refluxing the precursor carboxylic acid with SOCl₂ to form the acid chloride, followed by amidation with amines in tetrahydrofuran (THF) under sodium hydride catalysis. Reaction progress should be monitored via TLC, and purification achieved via silica gel column chromatography. Optimizing reflux time (e.g., 5 hours at 80°C) and stoichiometric ratios (e.g., 1.5 eq. amine) can improve yields up to 80% .

Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

- Methodological Answer : Store in tightly sealed containers in dry, ventilated environments. Avoid inhalation of vapors and skin contact by using nitrile gloves, lab coats, and fume hoods. Emergency measures include rinsing eyes with water for 15 minutes and using ethanol-insoluble foam for fire suppression. Stability under humidity or light should be empirically tested due to limited data .

Q. How can researchers characterize the purity and structural identity of this quinoline derivative?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR for functional group identification, IR spectroscopy for carbonyl (C=O) and amine (N-H) peaks, and HPLC for purity assessment (>97%). Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or IR absorptions)?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to confirm proton-carbon correlations. Compare experimental IR spectra with computational predictions (DFT) to identify anomalies. Recrystallization or preparative HPLC can isolate pure fractions for reanalysis .

Q. How can computational modeling predict the biological activity of novel quinoline-4-carboxylic acid derivatives?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enzymes) to assess binding affinity. Validate predictions with in vitro assays, such as MIC determinations for antimicrobial activity. Structural modifications (e.g., fluorination at the 6-position) can be guided by QSAR models to enhance potency .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in quinoline-based therapeutics?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) at the 2- and 6-positions. Test in parallel against biological targets (e.g., cancer cell lines, bacterial cultures) using dose-response assays. Statistical tools like ANOVA can identify significant functional group contributions to activity .

Q. How do steric and electronic effects influence the reactivity of the carboxylic acid group in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing substituents (e.g., -Cl) increase electrophilicity, facilitating nucleophilic acyl substitutions. Steric hindrance from the 2-methylphenyl group may require bulky ligands (e.g., XPhos) in palladium-catalyzed couplings. Monitor reaction progress via LC-MS to optimize catalyst loading and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.